DB1113 Degrades ABL1 and Its Oncogenic Fusion BCR-ABL, a Key Driver in CML
DB1113 is a bifunctional compound explicitly designed for targeted protein degradation of kinases, including ABL1 and its oncogenic fusion protein BCR-ABL [1]. This mechanism is fundamentally different from ATP-competitive inhibitors like imatinib, which only block kinase activity and are subject to resistance mutations. While specific DC50 (half-maximal degradation concentration) values for DB1113 are not publicly disclosed in readily accessible vendor datasheets or the patent abstract, its inclusion as 'Example 24' in the patent WO2022093742A1 establishes its identity as a lead compound for this purpose. This is a qualitative, class-level inference based on its documented target profile [1].
| Evidence Dimension | Mechanism of Action (MoA) |
|---|---|
| Target Compound Data | Induces degradation of ABL1 and BCR-ABL via the ubiquitin-proteasome system |
| Comparator Or Baseline | Imatinib (a first-generation BCR-ABL inhibitor) |
| Quantified Difference | Qualitative: Degradation vs. Inhibition |
| Conditions | As described in patent literature for bifunctional compounds of this class [1] |
Why This Matters
For researchers studying resistance mechanisms in CML, DB1113 offers a degradation-based approach that can overcome point mutations in the kinase domain that render traditional inhibitors ineffective, a key differentiator for experimental design.
- [1] Gray, N.S., et al. Compounds for targeted protein degradation of kinases. World Intellectual Property Organization Patent WO2022093742A1, May 5, 2022. View Source
